molecular formula C19H32BN3O4 B13906417 tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Cat. No.: B13906417
M. Wt: 377.3 g/mol
InChI Key: UEKDWYQGXIOIJE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyrazole ring and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Boronate Ester Formation: The boronate ester is typically formed through the reaction of boronic acids with diols, such as pinacol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the piperidine ring, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired product.

Major Products

    Oxidation: Boronic acids and other oxidized derivatives.

    Reduction: Reduced forms of the pyrazole or piperidine rings.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the piperidine and pyrazole rings suggests potential activity in modulating biological targets, such as enzymes or receptors.

Industry

In industry, the compound may be used in the development of advanced materials, including polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can also participate in reversible covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3R)-3-[4-(phenyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Similar structure but lacks the boronate ester moiety.

    tert-butyl (3R)-3-[4-(methyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Similar structure but with a methyl group instead of the boronate ester.

Uniqueness

The presence of the boronate ester moiety in tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate makes it unique compared to other similar compounds

Properties

Molecular Formula

C19H32BN3O4

Molecular Weight

377.3 g/mol

IUPAC Name

tert-butyl (3R)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-9-15(13-22)23-12-14(11-21-23)20-26-18(4,5)19(6,7)27-20/h11-12,15H,8-10,13H2,1-7H3/t15-/m1/s1

InChI Key

UEKDWYQGXIOIJE-OAHLLOKOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H]3CCCN(C3)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.